molecular formula C26H24N6 B11237622 N~6~-(4-methylbenzyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-(4-methylbenzyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11237622
M. Wt: 420.5 g/mol
InChI Key: XOVQFTFZRFHUPN-UHFFFAOYSA-N
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Description

N4-(4-METHYLPHENYL)-N6-[(4-METHYLPHENYL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes multiple aromatic rings and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-METHYLPHENYL)-N6-[(4-METHYLPHENYL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method involves the condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of a catalyst such as Raney Nickel in acetic acid . This is followed by methylation at the N10 position using formaldehyde and sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N4-(4-METHYLPHENYL)-N6-[(4-METHYLPHENYL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N4-(4-METHYLPHENYL)-N6-[(4-METHYLPHENYL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-METHYLPHENYL)-N6-[(4-METHYLPHENYL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound may inhibit key signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-METHYLPHENYL)-N6-[(4-METHYLPHENYL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific arrangement of aromatic rings and nitrogen atoms, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H24N6

Molecular Weight

420.5 g/mol

IUPAC Name

4-N-(4-methylphenyl)-6-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C26H24N6/c1-18-8-12-20(13-9-18)16-27-26-30-24(29-21-14-10-19(2)11-15-21)23-17-28-32(25(23)31-26)22-6-4-3-5-7-22/h3-15,17H,16H2,1-2H3,(H2,27,29,30,31)

InChI Key

XOVQFTFZRFHUPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)C

Origin of Product

United States

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